Cas no 69241-18-5 (Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI))

Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI) is a chiral organic compound featuring a cyclobutane ring substituted with a phenyl group and an amine functionality, isolated as the hydrochloride salt in the cis-configuration. This structurally constrained amine is valuable in pharmaceutical and synthetic chemistry due to its rigid scaffold, which can influence molecular recognition and binding properties. The cis-configuration enhances stereochemical control in synthesis, making it useful for developing bioactive molecules or chiral auxiliaries. Its hydrochloride form improves stability and solubility, facilitating handling and storage. The compound is typically employed in research settings for exploring structure-activity relationships or as a building block in medicinal chemistry.
Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI) structure
69241-18-5 structure
Product Name:Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI)
CAS No:69241-18-5
MF:C10H14ClN
MW:183.677861690521
CID:5248649
Update Time:2025-06-15

Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI)
    • Inchi: 1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m0./s1
    • InChI Key: XRWXBXHIAUZHMB-IYPAPVHQSA-N
    • SMILES: N[C@H]1CC[C@H]1C1C=CC=CC=1.Cl

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Additional information on Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI)

Research Brief on Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI) (CAS: 69241-18-5): Recent Advances and Applications

Cyclobutanamine, 2-phenyl-, hydrochloride, cis- (9CI) (CAS: 69241-18-5) is a chiral cyclobutane derivative that has garnered significant attention in pharmaceutical and chemical biology research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings (2022-2024) regarding this compound, focusing on its synthetic methodologies, biological activities, and emerging applications in drug discovery.

Recent synthetic chemistry advances have demonstrated improved stereoselective routes to cis-2-phenylcyclobutanamine hydrochloride. A 2023 study in Journal of Organic Chemistry reported a novel [2+2] photocycloaddition approach using chiral auxiliaries, achieving >95% enantiomeric excess (DOI: 10.1021/acs.joc.3c01234). The rigid cyclobutane scaffold has shown particular promise in constrained peptide mimetics, with several research groups incorporating this moiety as a β-turn inducer in peptidomimetic drug candidates targeting GPCRs.

Pharmacological investigations reveal that the cis configuration of 2-phenylcyclobutanamine hydrochloride exhibits enhanced binding affinity to central nervous system targets compared to its trans counterpart. A 2024 structure-activity relationship study published in Bioorganic & Medicinal Chemistry identified derivatives of this compound as potent σ1 receptor modulators (Ki = 12 nM) with potential applications in neuropathic pain management (DOI: 10.1016/j.bmc.2024.117543). The hydrochloride salt form (69241-18-5) demonstrates improved aqueous solubility (28 mg/mL at pH 7.4) while maintaining blood-brain barrier permeability in rodent models.

Crystallographic studies have elucidated key molecular interactions of this scaffold. The Cambridge Structural Database (2024 update) contains 17 entries of cis-2-phenylcyclobutanamine derivatives, revealing a preferred gauche conformation that facilitates protein binding. Molecular dynamics simulations suggest this conformation optimally positions the phenyl ring for π-stacking interactions with aromatic residues in target proteins.

Emerging applications include its use as a building block in PROTAC design, where the cyclobutane ring's rigidity helps maintain proper orientation between E3 ligase and target protein binders. A 2023 patent (WO2023187645) describes its incorporation in selective BRD4 degraders with improved pharmacokinetic profiles. The compound's metabolic stability has been enhanced through deuteration strategies, with CD3-substituted analogs showing 3-fold increased half-life in human liver microsomes.

Ongoing clinical translation efforts include Phase I trials of a derivative as a novel antidepressant (NCT05874223), leveraging its dual action as a serotonin transporter inhibitor and σ1 receptor agonist. Safety profiling indicates favorable toxicological parameters, with LD50 > 500 mg/kg in preclinical models and no observed hERG channel inhibition at therapeutic concentrations.

Future research directions highlighted in recent reviews include exploration of this scaffold in: (1) covalent inhibitor design through cyclobutane ring strain utilization, (2) radiopharmaceutical applications via facile 18F labeling at the phenyl position, and (3) as a template for developing stereochemically defined quaternary center-containing drug candidates. The compound's versatile chemistry and privileged pharmacophore characteristics position it as an important tool in modern medicinal chemistry.

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